4-O-benzyl 10-O-tert-butyl (1S,8R)-7-hydroxy-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate
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Overview
Description
4-O-benzyl 10-O-tert-butyl (1S,8R)-7-hydroxy-4,10-diazatricyclo[63002,6]undecane-4,10-dicarboxylate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 4-O-benzyl 10-O-tert-butyl (1S,8R)-7-hydroxy-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate involves multiple steps. The synthetic route typically begins with the preparation of the core tricyclic structure, followed by the introduction of the benzyl and tert-butyl groups. Reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-O-benzyl 10-O-tert-butyl (1S,8R)-7-hydroxy-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. Pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.
Comparison with Similar Compounds
Similar compounds include other tricyclic structures with different substituents. For example:
4-O-benzyl 10-O-tert-butyl (1S,8R)-7-hydroxy-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate: Differing in the position or type of substituents.
This compound: Featuring variations in the core tricyclic structure.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C22H30N2O5 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-O-benzyl 10-O-tert-butyl (1S,8R)-7-hydroxy-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate |
InChI |
InChI=1S/C22H30N2O5/c1-22(2,3)29-21(27)24-10-16-15-9-23(11-17(15)19(25)18(16)12-24)20(26)28-13-14-7-5-4-6-8-14/h4-8,15-19,25H,9-13H2,1-3H3/t15?,16-,17?,18-,19?/m0/s1 |
InChI Key |
IHEPZEJPQPWNEM-WLSITOQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C(C3C2CN(C3)C(=O)OCC4=CC=CC=C4)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C3CN(CC3C(C2C1)O)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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